molecular formula C25H20F3NO5 B1303050 (2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(2-(trifluoromethyl)phenyl)propanoic acid CAS No. 959575-82-7

(2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(2-(trifluoromethyl)phenyl)propanoic acid

Cat. No.: B1303050
CAS No.: 959575-82-7
M. Wt: 471.4 g/mol
InChI Key: VTZSCIBZLDKSIY-VXKWHMMOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(2-(trifluoromethyl)phenyl)propanoic acid is an Fmoc-protected amino acid derivative with a hydroxyl group at the C2 position and a 2-(trifluoromethyl)phenyl substituent at C2. Its stereochemistry (2S,3S) and trifluoromethyl group confer distinct physicochemical properties, including enhanced lipophilicity and metabolic stability compared to non-fluorinated analogs. This compound is primarily used in peptide synthesis as a building block, leveraging the Fmoc group for temporary amine protection during solid-phase synthesis .

Properties

IUPAC Name

(2S,3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxy-3-[2-(trifluoromethyl)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20F3NO5/c26-25(27,28)20-12-6-5-11-18(20)21(22(30)23(31)32)29-24(33)34-13-19-16-9-3-1-7-14(16)15-8-2-4-10-17(15)19/h1-12,19,21-22,30H,13H2,(H,29,33)(H,31,32)/t21-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTZSCIBZLDKSIY-VXKWHMMOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C4=CC=CC=C4C(F)(F)F)C(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](C4=CC=CC=C4C(F)(F)F)[C@@H](C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20F3NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80376154
Record name (2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(2-(trifluoromethyl)phenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80376154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

471.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959575-82-7
Record name (2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(2-(trifluoromethyl)phenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80376154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(2-(trifluoromethyl)phenyl)propanoic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Protection of the amino group: The amino group is protected using the Fmoc group to prevent unwanted reactions during subsequent steps.

    Formation of the hydroxy group: The hydroxy group is introduced through a hydroxylation reaction.

    Introduction of the trifluoromethylphenyl group: This step involves the coupling of the trifluoromethylphenyl group to the protected amino acid derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated synthesizers and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(2-(trifluoromethyl)phenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced back to a hydroxy group.

    Substitution: The trifluoromethylphenyl group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group results in the formation of a ketone or aldehyde, while reduction of the carbonyl group yields the corresponding alcohol.

Scientific Research Applications

Chemistry

In chemistry, (2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(2-(trifluoromethyl)phenyl)propanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for selective functionalization, making it valuable in the development of new synthetic methodologies.

Biology

In biological research, this compound is used as a probe to study enzyme mechanisms and protein-ligand interactions. The Fmoc group can be removed under mild conditions, allowing for the study of the free amino acid in biological systems.

Medicine

In medicine, derivatives of this compound are investigated for their potential therapeutic applications. The trifluoromethylphenyl group is known to enhance the bioactivity and metabolic stability of pharmaceutical compounds.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the development of new polymers and coatings.

Mechanism of Action

The mechanism of action of (2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(2-(trifluoromethyl)phenyl)propanoic acid involves its interaction with specific molecular targets. The Fmoc group protects the amino group during synthetic transformations, allowing for selective reactions at other sites. The trifluoromethylphenyl group enhances the compound’s binding affinity to target proteins and enzymes, facilitating its use in biochemical assays and drug development.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

Table 1: Substituent Effects on Physicochemical Properties
Compound Name Substituent Molecular Formula Molecular Weight Key Properties
Target Compound 2-(Trifluoromethyl) C25H20F3NO5 471.43 High lipophilicity (logP ~3.8), stereospecific reactivity
(2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(o-tolyl)propanoic acid 2-Methyl C25H23NO5 417.45 Reduced steric bulk; lower metabolic stability
(2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(2-methoxyphenyl)propanoic acid 2-Methoxy C25H23NO6 433.45 Increased polarity due to methoxy group; altered solubility profile
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(difluoromethyl)phenyl)propanoic acid 4-(Difluoromethyl) C25H20F2NO4 436.43 Moderate electron-withdrawing effects; intermediate lipophilicity
(2S)-3-(2-chloro-4-fluorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid 2-Chloro-4-fluoro C24H19ClFNO4 455.87 Halogen-driven enhanced binding affinity in receptor studies
Key Observations:
  • Trifluoromethyl vs.
  • Methoxy vs. Trifluoromethyl () : The methoxy group enhances solubility in polar solvents but reduces stability under acidic conditions.
  • Halogenated Derivatives () : Chloro-fluoro substitutions improve binding specificity in target receptors but may introduce toxicity risks.

Stereochemical Variations

Table 2: Enantiomeric Comparisons
Compound Name Configuration Molecular Weight Bioactivity Notes
Target Compound (2S,3S) (2S,3S) 471.43 Preferred in peptide synthesis for α-helix stabilization
(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-(trifluoromethyl)phenyl)propanoic acid (R) 455.43 Reduced enzymatic recognition; lower synthetic yield
  • Stereochemical Impact : The (2S,3S) configuration optimizes spatial alignment for solid-phase synthesis, whereas the (R)-enantiomer () exhibits poor coupling efficiency due to steric hindrance.

Functional Group Modifications

Table 3: Hydroxyl Group and Side Chain Variations
Compound Name Functional Group Key Differences
Target Compound C2-hydroxy, C3-CF3 Hydroxyl enables hydrogen bonding; CF3 enhances stability
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(o-tolyl)propanoic acid () No C2-hydroxy Reduced polarity; lower solubility in aqueous buffers
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-(3-chloro-4-(trifluoromethyl)phenyl)propanoic acid Methylated amino group Altered reactivity in peptide coupling; potential for side reactions
  • Hydroxyl Group Significance: The C2-hydroxy group in the target compound improves solubility in polar solvents (e.g., DMSO-water mixtures) compared to non-hydroxylated analogs ().

Biological Activity

The compound (2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(2-(trifluoromethyl)phenyl)propanoic acid , commonly referred to by its CAS number 959575-82-7, is a synthetic amino acid derivative with potential therapeutic applications. This article explores its biological activity, particularly focusing on its mechanism of action, efficacy, and relevance in pharmacological research.

  • Molecular Formula : C25H20F3NO5
  • Molecular Weight : 471.43 g/mol
  • CAS Number : 959575-82-7
  • Storage Conditions : Sealed in dry conditions at 2-8°C

The compound's structure suggests that it may interact with various biological targets, particularly within the realm of enzyme inhibition. Its design incorporates a fluorenylmethoxycarbonyl (Fmoc) group, which is known for enhancing the stability and solubility of peptide-based drugs. The presence of a hydroxyl group and a trifluoromethyl phenyl moiety may influence its binding affinity and selectivity towards specific enzymes or receptors.

Enzyme Inhibition

Research indicates that compounds similar to (2S,3S)-3 have shown significant inhibitory effects on histone deacetylases (HDACs), which play crucial roles in gene expression regulation and are implicated in cancer progression. For instance, studies have demonstrated that modifications in the amino acid structure can lead to varying degrees of HDAC inhibition, with some analogs exhibiting IC50 values in the nanomolar range .

Case Studies

  • HDAC Inhibition : A study evaluated a series of azumamide derivatives, revealing that structural modifications significantly impacted their inhibitory potency against HDAC isoforms. The findings suggested that compounds with specific substitutions at the amino acid level could selectively inhibit HDAC1–3 while showing reduced activity against other isoforms .
  • Anticancer Potential : In vitro assays have shown that certain derivatives of this compound can induce apoptosis in cancer cell lines through the modulation of HDAC activity. The mechanism involves the reactivation of silenced tumor suppressor genes and the downregulation of oncogenes .

Efficacy

The efficacy of (2S,3S)-3 in biological systems has been assessed through various pharmacological studies, often focusing on its role as an HDAC inhibitor. The compound's ability to modulate epigenetic markers has made it a candidate for further investigation in cancer therapy.

Compound IC50 (nM) Target Effect
Azumamide A14HDAC1Inhibition
Azumamide B67HDAC2Inhibition
(2S,3S)-3TBDTBDTBD

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.